![molecular formula C6H6ClIN4 B15062859 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride CAS No. 1956306-40-3](/img/structure/B15062859.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride: is a chemical compound with the molecular formula C6H5IN4 It is a derivative of pyrrolopyrimidine, characterized by the presence of an iodine atom at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride typically involves the iodination of a pyrrolopyrimidine precursor. One common method is the reaction of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with an iodinating agent under suitable conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Iodinating Agents: Used for the initial synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: The compound has potential applications in biological and medical research. It can be used as a probe to study biological pathways and molecular interactions. Additionally, its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound is similar in structure but has a chlorine atom at the 4-position instead of an amine group at the 2-position.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another similar compound with the iodine atom at the 5-position but an amine group at the 4-position.
Uniqueness: The uniqueness of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1956306-40-3 |
|---|---|
Molekularformel |
C6H6ClIN4 |
Molekulargewicht |
296.49 g/mol |
IUPAC-Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H5IN4.ClH/c7-4-2-9-5-3(4)1-10-6(8)11-5;/h1-2H,(H3,8,9,10,11);1H |
InChI-Schlüssel |
UMMRYGZEDHMSPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CN=C(N=C2N1)N)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)

![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
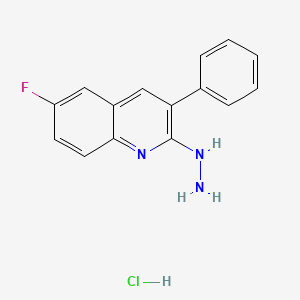
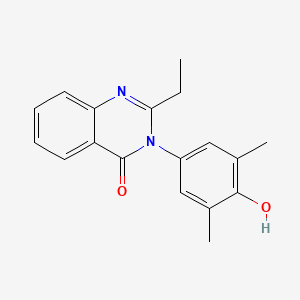
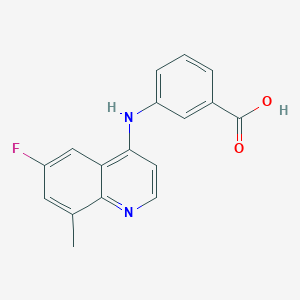
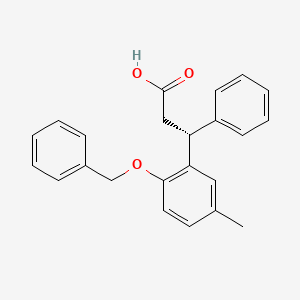
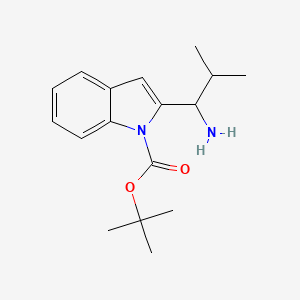
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
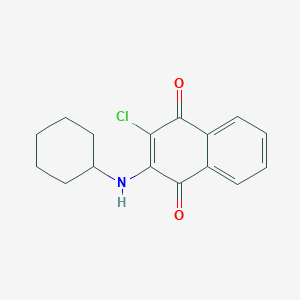
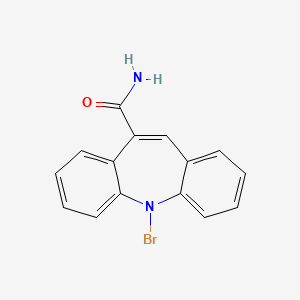

![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
